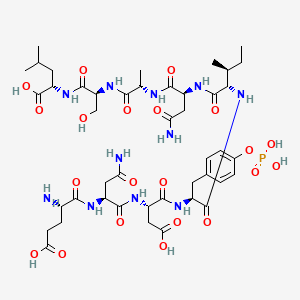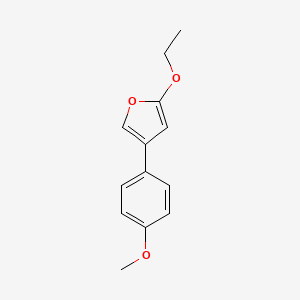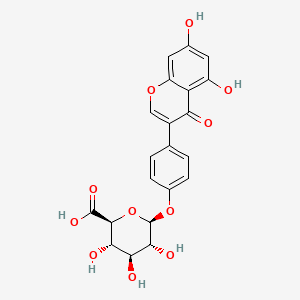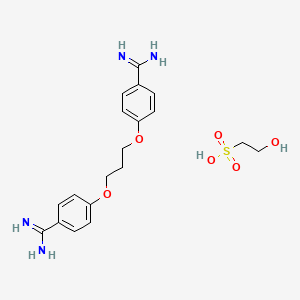
Decyclopentyl Zafirlukast-d3 Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decyclopentyl Zafirlukast-d3 Methyl Ester is a chemically modified derivative of Zafirlukast, a leukotriene receptor antagonist used primarily for the treatment of asthma. This compound is labeled with deuterium (d3), which makes it useful in various scientific research applications, particularly in the study of metabolic pathways and pharmacokinetics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Decyclopentyl Zafirlukast-d3 Methyl Ester can be synthesized through a series of chemical reactions starting from Zafirlukast. The synthesis typically involves the reaction of Zafirlukast with a deuterium-labeled reagent under controlled conditions. The process includes steps such as esterification, sulfonation, and carbamation .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The production process ensures high purity and consistency, which is crucial for its application in research and development.
Análisis De Reacciones Químicas
Types of Reactions
Decyclopentyl Zafirlukast-d3 Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Decyclopentyl Zafirlukast-d3 Methyl Ester has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of Zafirlukast and its derivatives.
Biology: Employed in metabolic studies to trace the pathways and interactions of Zafirlukast in biological systems.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetics in the treatment of respiratory diseases.
Mecanismo De Acción
Decyclopentyl Zafirlukast-d3 Methyl Ester exerts its effects by acting as a leukotriene receptor antagonist. It selectively binds to cysteinyl leukotriene type 1 receptors, thereby inhibiting the action of leukotrienes D4 and E4. This results in reduced bronchoconstriction, mucus production, and inflammation in the airways, making it effective in the management of asthma .
Comparación Con Compuestos Similares
Similar Compounds
Zafirlukast: The parent compound, used for the treatment of asthma.
Montelukast: Another leukotriene receptor antagonist with similar therapeutic effects.
Pranlukast: A leukotriene receptor antagonist used in the treatment of asthma and allergic rhinitis
Uniqueness
Decyclopentyl Zafirlukast-d3 Methyl Ester is unique due to its deuterium labeling, which enhances its stability and allows for detailed metabolic and pharmacokinetic studies. This makes it a valuable tool in both research and clinical settings .
Propiedades
IUPAC Name |
methyl N-[3-[[2-methoxy-4-[(2-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]-1-(trideuteriomethyl)indol-5-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O6S/c1-17-7-5-6-8-25(17)37(33,34)29-26(31)19-10-9-18(24(14-19)35-3)13-20-16-30(2)23-12-11-21(15-22(20)23)28-27(32)36-4/h5-12,14-16H,13H2,1-4H3,(H,28,32)(H,29,31)/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URZMDHMOLIPBIX-BMSJAHLVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=C(C2=C1C=CC(=C2)NC(=O)OC)CC3=C(C=C(C=C3)C(=O)NS(=O)(=O)C4=CC=CC=C4C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-1-tert-butyl-3-(2,3-dimethylbenzyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B588625.png)
![1,5-dimethyl-4,5-dihydropyrrolo[3,4-b]pyrrol-6(1H)-one](/img/structure/B588626.png)









